molecular formula C20H20N2O5 B2657018 N'-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034347-48-1

N'-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2657018
CAS No.: 2034347-48-1
M. Wt: 368.389
InChI Key: BRDJRAZKMOVGNP-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an indene derivative

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide” is not mentioned in the retrieved papers, similar compounds have shown anticancer activity. For instance, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been evaluated for their anticancer activity against various cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Safety and Hazards

While specific safety and hazard information for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide” is not available in the retrieved papers, it’s important to note that similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indene derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxole and indene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one
  • 5-(2-(1,3-benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is unique due to its specific combination of benzodioxole and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-20(9-13-4-2-3-5-14(13)10-20)11-21-18(23)19(24)22-15-6-7-16-17(8-15)27-12-26-16/h2-8H,9-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJRAZKMOVGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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